molecular formula C10H11NO3 B2625417 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 1225523-75-0

5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B2625417
CAS No.: 1225523-75-0
M. Wt: 193.202
InChI Key: MZYVURYFZMKVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C₁₁H₁₃NO₃, offered as a high-purity building block for advanced research and development . It features the 1,3-oxazolidin-2-one scaffold, a five-membered ring structure that is of significant interest in medicinal and organic chemistry . Functionalized oxazolidin-2-ones are recognized as key privileged structures in drug discovery, demonstrating a wide spectrum of pharmacological properties . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its core structure is a fundamental motif in the synthesis of various bioactive compounds and has been utilized as a chiral auxiliary in stereoselective organic synthesis . Researchers value this scaffold for its application in developing new therapeutic agents and its utility in asymmetric synthesis methodologies. One prominent application of related structures is in antibiotics, as seen with compounds like Linezolid, which inhibits bacterial protein synthesis . While the specific biological activity of this compound must be determined by the researcher, its structure positions it as a valuable compound for probing new biological targets or as a precursor in multi-step synthetic routes, such as the concise synthesis of natural products like (-)-cytoxazone . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not approved for human, veterinary, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-5-3-2-4-7(8)9-6-11-10(12)14-9/h2-5,9H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYVURYFZMKVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control of 5 2 Methoxyphenyl 1,3 Oxazolidin 2 One

Established Strategies for 1,3-Oxazolidin-2-one Ring Construction

The formation of the 1,3-oxazolidin-2-one scaffold is a well-explored area of organic synthesis, with several reliable methods at the disposal of chemists. These strategies often involve the formation of the five-membered ring through cyclization reactions, multicomponent approaches, or transition-metal-catalyzed processes.

Cyclization Reactions from Amino Alcohols and Carbonylating Agents

A cornerstone in the synthesis of 1,3-oxazolidin-2-ones is the cyclization of β-amino alcohols with a suitable carbonylating agent. This method is widely employed due to the ready availability of a diverse range of amino alcohol precursors. The reaction typically involves the condensation of a 1,2-amino alcohol with phosgene (B1210022) or its derivatives (e.g., diphosgene, triphosgene), dialkyl carbonates, or carbamates. nih.gov

Table 1: Examples of Carbonylating Agents in Oxazolidinone Synthesis

Carbonylating AgentTypical ConditionsAdvantagesDisadvantages
Phosgene (COCl₂)Low temperature, inert atmosphereHigh reactivity, good yieldsExtreme toxicity, handling difficulties
Diethyl CarbonateElevated temperature, base catalystLow toxicity, readily availableSlower reaction rates
1,1'-Carbonyldiimidazole (CDI)Mild conditionsGood yields, avoids toxic reagentsStoichiometric byproduct formation

Multicomponent Reaction Approaches to the Oxazolidinone Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules, including the oxazolidinone core. These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials.

While specific MCRs for the direct synthesis of 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one are not extensively documented, general MCR strategies for oxazolidinone synthesis often involve the reaction of an epoxide, an amine, and a source of carbon dioxide or a carbonyl equivalent. These approaches are advantageous as they construct the heterocyclic ring and introduce desired substituents in a single step.

Palladium-Catalyzed Cyclization Methodologies

Palladium catalysis has emerged as a powerful tool for the construction of a wide array of heterocyclic compounds, including 1,3-oxazolidin-2-ones. These methods often exhibit high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cyclization reactions can proceed through various mechanisms, including intramolecular amination of alkenes (aza-Wacker cyclization) or the reaction of allylic substrates. diva-portal.orglookchem.com

For instance, the palladium(II)-catalyzed cyclization of allylic carbamates provides a mild and efficient route to oxazolidinones with excellent diastereoselectivity. diva-portal.org This approach involves the activation of an allylic system by the palladium catalyst, followed by intramolecular attack of the carbamate (B1207046) nitrogen to form the heterocyclic ring.

Specific Synthetic Routes to this compound and its Precursors

The synthesis of the specifically substituted this compound requires the strategic incorporation of the 2-methoxyphenyl group. This can be achieved by starting with precursors already containing this moiety or by introducing it during the synthetic sequence.

Approaches Involving 2-Methoxyphenyl Building Blocks

A common and direct strategy involves the use of a 2-methoxyphenyl-substituted precursor, such as 2-(2-methoxyphenyl)oxirane (B139928) or 2-amino-1-(2-methoxyphenyl)ethanol (B2535683).

From 2-(2-Methoxyphenyl)oxirane: The reaction of 2-(2-methoxyphenyl)oxirane with an isocyanate is a potential route to this compound. This reaction, often catalyzed by Lewis acids or bases, proceeds via the nucleophilic attack of the isocyanate on the epoxide, followed by intramolecular cyclization. The regioselectivity of the epoxide ring-opening is a critical factor in determining the final product.

From 2-Amino-1-(2-methoxyphenyl)ethanol: This amino alcohol serves as an ideal precursor for the cyclization strategies described in section 2.1.1. The reaction of 2-amino-1-(2-methoxyphenyl)ethanol with a carbonylating agent like diethyl carbonate or phosgene would directly lead to the desired this compound. The stereochemistry of the final product is directly inherited from the starting amino alcohol, making the enantioselective synthesis of the amino alcohol a key step for obtaining enantiopure oxazolidinone.

Reaction Mechanisms Elucidation for Key Synthetic Steps

The formation of the oxazolidinone ring from an epoxide and an isocyanate is believed to proceed through a stepwise mechanism. Initially, a catalyst activates the epoxide, making it more susceptible to nucleophilic attack by the isocyanate. This is followed by an intramolecular cyclization of the resulting intermediate to form the stable five-membered ring.

In the case of the cyclization of 2-amino-1-(2-methoxyphenyl)ethanol with a carbonylating agent, the reaction mechanism involves the initial formation of a carbamate intermediate. The amino group of the amino alcohol reacts with the carbonylating agent. Subsequent intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the carbamate, with the elimination of a leaving group (e.g., ethanol (B145695) from diethyl carbonate), leads to the formation of the oxazolidinone ring. The stereochemical integrity of the chiral centers is typically retained throughout this process.

Asymmetric and Stereoselective Synthesis of Enantiopure this compound

The creation of enantiopure this compound requires precise control over the stereochemistry at the C5 position. Several advanced synthetic strategies have been developed for the asymmetric synthesis of substituted oxazolidinones, which can be adapted for this specific target. nih.govbioorg.org These methods often begin with chiral starting materials or employ chiral reagents to direct the stereochemical outcome of the reaction. bioorg.orgresearchgate.net

Key approaches include the cyclization of chiral 1,2-amino alcohols, the ring-opening of activated chiral aziridines, and multi-component reactions that construct the heterocyclic ring with high stereocontrol. bioorg.orgnih.gov For the synthesis of 5-aryl oxazolidinones, a common precursor is a chiral 2-amino-1-arylethanol. In the case of the target compound, this would be (R)- or (S)-2-amino-1-(2-methoxyphenyl)ethanol. This amino alcohol can be treated with a carbonylating agent such as phosgene, triphosgene, or a chloroformate to induce cyclization and form the oxazolidinone ring. The stereochemistry of the starting amino alcohol directly dictates the absolute configuration of the final product.

Another powerful strategy involves the stereoselective addition of nucleophiles to chiral α-amino aldehydes, followed by cyclization. researchgate.net This method allows for the construction of the C5 stereocenter with high diastereoselectivity.

MethodPrecursorKey ReagentsStereoselectivityReference
Cyclization of Amino Alcohol(R)-2-amino-1-(2-methoxyphenyl)ethanolTriphosgene, BaseHigh (Retention of configuration) researchgate.net
From Chiral Aziridine2-(2-Methoxyphenyl)aziridineMethyl ChloroformateHigh (Retention of configuration) bioorg.org
Asymmetric Aldol (B89426)/CurtiusChiral imide and 2-methoxybenzaldehydeTiCl4, TMSN3High Diastereoselectivity nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct a stereoselective transformation. wikipedia.org The Evans' oxazolidinone auxiliaries are among the most well-established and reliable for controlling stereochemistry in a variety of reactions, including alkylations and aldol additions. sigmaaldrich.com

A plausible chiral auxiliary-mediated route to this compound could involve an asymmetric aldol reaction. In this approach, a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is first N-acylated. The resulting imide is converted to its boron or titanium enolate, which then reacts with 2-methoxybenzaldehyde. The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of a syn-aldol adduct with high diastereoselectivity. nih.govwikipedia.org

Subsequent steps would involve the conversion of the β-hydroxy imide into the target oxazolidinone. This can be achieved through a Curtius rearrangement, where the carboxylic acid moiety is converted to an acyl azide (B81097), which then rearranges to an isocyanate, followed by intramolecular cyclization to yield the 5-substituted oxazolidinone. nih.gov This sequence not only establishes the desired stereocenter at C5 but also forms the oxazolidinone ring itself. The chiral auxiliary can typically be recovered and reused. sigmaaldrich.com

Auxiliary TypeReactionSubstrateDiastereomeric Ratio (d.r.)Reference
Evans' OxazolidinoneAldol AdditionAromatic Aldehyde>95:5 nih.gov
PseudoephedrineAlkylationAlkyl Halide>98:2 wikipedia.org
CamphorsultamDiels-AlderDienophile>99:1General Principle

Asymmetric Catalysis in Oxazolidinone Formation

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct catalytic asymmetric synthesis of the oxazolidinone ring can be challenging, multi-step sequences involving a key catalytic step are effective.

One prominent strategy is the catalytic asymmetric aziridination of alkenes. msu.edu For the target compound, a potential route could start with 2-methoxystyrene. Using a chiral catalyst system, such as those derived from VANOL or VAPOL ligands with a diazo compound, an enantiomerically enriched 2-aryl-aziridine can be formed. msu.edumsu.edu These chiral aziridines are versatile intermediates that can undergo regioselective ring-opening with a suitable oxygen nucleophile, followed by cyclization with a carbonyl source to form the this compound. bioorg.org

Another catalytic approach is the asymmetric aminohydroxylation of olefins, which installs the required amino and hydroxyl groups across a double bond in a stereocontrolled manner. The resulting chiral amino alcohol can then be cyclized as previously described.

Catalytic ReactionCatalyst TypeSubstrateEnantiomeric Excess (ee)Reference
Asymmetric AziridinationChiral Borate Catalyst (VAPOL-derived)Imine + Diazo compoundup to 97% msu.edu
Asymmetric DihydroxylationSharpless AD-mixStyrene derivative>99%General Principle
OxyaminationChiral OrganoiodineAlkene + CarbamateHigh organic-chemistry.org

Kinetic Resolution in Optically Active Oxazolidinone Production

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.gov

For the production of optically active this compound, a racemic mixture of the compound could be subjected to enzymatic or chemical kinetic resolution. For instance, a lipase (B570770) enzyme could be used to selectively acylate one enantiomer at the N-3 position. The acylated and unacylated oxazolidinones, now being diastereomerically related products or easily separable compounds, can be isolated by standard chromatographic methods. The acylated enantiomer can then be deacylated to yield the pure enantiomer.

Alternatively, a chemical kinetic resolution can be performed. This might involve an N-acylation reaction using a chiral, non-racemic acylating agent in the presence of a catalyst. The differing transition state energies for the reaction of each enantiomer lead to a rate difference, allowing for their separation. nih.gov A multi-component reaction involving a kinetic resolution of a racemic epoxide by a chiral catalyst system can also be employed to generate chiral 1,3-oxazolidine derivatives with high optical purity. nih.gov

Resolution MethodChiral AgentSubstrateSelectivity Factor (s)Reference
Asymmetric Lithiationn-BuLi / (+)-SparteineRacemic 2-Arylpiperazine~17 nih.gov
Enzymatic AcylationLipaseRacemic AlcoholOften >50General Principle
PolymerizationChiral Zirconocene CatalystRacemic α-Olefin>15General Principle

Derivatization Strategies for this compound Scaffold

Once the chiral this compound core is synthesized, it can be further modified to create a library of analogues for structure-activity relationship (SAR) studies. Derivatization can be targeted at two main sites: the nitrogen atom of the oxazolidinone ring and the phenyl ring.

Modifications at the Nitrogen Atom (N-3 Position)

The nitrogen atom at the N-3 position of the oxazolidinone ring possesses a proton that can be removed by a moderately strong base, such as sodium hydride or n-butyllithium, to generate an amide anion. This nucleophilic nitrogen can then react with a variety of electrophiles.

Common modifications include:

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, a common feature in many biologically active oxazolidinones. This is a standard reaction for converting oxazolidinone chiral auxiliaries into their active form for stereoselective reactions. wikipedia.org

N-Alkylation: Introduction of alkyl groups can be achieved by reaction with alkyl halides or other alkylating agents.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids can be used to introduce aryl or heteroaryl substituents at the N-3 position. organic-chemistry.org

These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity.

Substitutions on the Phenyl Ring

The 2-methoxyphenyl group offers multiple positions for substitution via electrophilic aromatic substitution. The existing methoxy (B1213986) group is an activating, ortho-para directing group. Given that the C1 position is attached to the oxazolidinone ring and the C2 position holds the methoxy group, the primary sites for electrophilic attack are the C4 and C6 positions. The C6 position is sterically hindered by the adjacent oxazolidinone moiety, making the C4 position the most likely site for substitution.

Potential derivatization reactions include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Halogenated analogs are common in medicinal chemistry.

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, which can serve as a handle for further functionalization, such as reduction to an amine.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the conditions must be chosen carefully to avoid side reactions with the oxazolidinone ring.

Replacing the o-methoxyphenyl moiety with other aromatic or heteroaromatic rings is also a viable strategy to explore different chemical spaces and modulate properties like receptor binding or solubility. unimore.it

Alterations at the C-5 Position of the Oxazolidinone Ring

The substituent at the C-5 position of the 1,3-oxazolidin-2-one ring plays a crucial role in determining the pharmacological profile of this class of compounds. Consequently, significant research has been directed towards the development of synthetic methodologies that allow for precise control over the introduction and modification of various substituents at this position. In the context of this compound, the primary strategies for alteration at the C-5 position revolve around the stereoselective synthesis of the heterocyclic core from appropriately substituted precursors.

Methodologies for introducing the 2-methoxyphenyl group and subsequent modifications are critical for establishing structure-activity relationships and optimizing biological efficacy. The stereochemistry at the C-5 position is of particular importance, as the biological activity of oxazolidinones is often highly dependent on the absolute configuration of this chiral center.

Synthetic Methodologies for Introducing the C-5 Aryl Substituent

The synthesis of 5-aryl-1,3-oxazolidin-2-ones, including this compound, can be achieved through several key pathways, primarily involving the cyclization of precursor molecules where the C-5 substituent is already in place.

One of the most common and effective methods for the synthesis of 5-substituted-2-oxazolidinones is the reaction of a 2-amino-1-arylethanol derivative with a carbonylating agent. bioorg.org In the case of this compound, the key precursor would be 2-amino-1-(2-methoxyphenyl)ethanol. This amino alcohol can be cyclized using various reagents such as phosgene, diethyl carbonate, or their equivalents to form the oxazolidinone ring. nih.govmdpi.com The stereochemistry at the C-5 position of the final product is directly determined by the stereochemistry of the starting amino alcohol.

Another powerful strategy involves the [3+2] cycloaddition of epoxides with isocyanates. nih.govorganic-chemistry.org For the synthesis of the target compound, this would involve the reaction of 2-(2-methoxyphenyl)oxirane with an appropriate isocyanate. This method offers a direct route to the oxazolidinone core, and the regioselectivity of the epoxide ring-opening is a critical factor in determining the substitution pattern of the product. The use of chiral catalysts can influence the stereochemical outcome of this reaction.

Furthermore, the conversion of epoxy carbamates to oxazolidinones provides an alternative synthetic route. researchgate.net This approach involves an intermolecular nucleophilic epoxide ring opening followed by an intramolecular acyl substitution. The starting material would be a carbamate derived from a 2-(2-methoxyphenyl)oxirane precursor.

The table below summarizes these primary synthetic strategies for the formation of the this compound ring system.

Synthetic Strategy Key Precursors Carbonyl Source/Reagent Key Stereochemical Control Element
Cyclization of Amino Alcohols2-Amino-1-(2-methoxyphenyl)ethanolPhosgene, Diethyl Carbonate, TriphosgeneStereochemistry of the starting amino alcohol
[3+2] Cycloaddition2-(2-Methoxyphenyl)oxirane, IsocyanateIsocyanateChiral catalysts, Stereochemistry of the epoxide
Epoxy Carbamate ConversionCarbamate of 2-(2-methoxyphenyl)oxirane derivativeInternal (from carbamate)Stereochemistry of the starting epoxide
From Chiral Aziridines2-(2-Methoxyphenyl)aziridine derivativeChloroformatesStereochemistry of the starting aziridine

Stereochemical Control at the C-5 Position

Achieving a high degree of stereochemical control at the C-5 position is paramount for the synthesis of biologically active oxazolidinones. The methodologies employed are designed to be highly stereoselective or to proceed with a predictable stereochemical outcome based on the chirality of the starting materials.

In the synthesis from amino alcohols, the use of enantiomerically pure 2-amino-1-(2-methoxyphenyl)ethanol ensures the formation of a single enantiomer of the final oxazolidinone. The cyclization reaction generally proceeds with retention of configuration at the chiral center.

For methods starting from epoxides, the stereochemistry of the epoxide dictates the stereochemistry at the C-5 position of the oxazolidinone. The ring-opening of the epoxide typically occurs with inversion of configuration at the site of nucleophilic attack. Therefore, the use of an enantiomerically pure (R)- or (S)-2-(2-methoxyphenyl)oxirane will lead to the corresponding stereochemically defined oxazolidinone.

A novel stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones has been developed via an asymmetric aldol reaction followed by a Curtius rearrangement. mdpi.com This methodology allows for the controlled introduction of substituents at both the C-4 and C-5 positions with high diastereoselectivity and enantioselectivity. While not directly applied to this compound in the cited literature, this approach represents a versatile strategy for accessing a wide range of chiral oxazolidinones.

The table below outlines the expected stereochemical outcomes for the synthesis of this compound based on the chirality of the starting material.

Starting Material Synthetic Method Expected Stereochemistry at C-5
(R)-2-Amino-1-(2-methoxyphenyl)ethanolCyclization with diethyl carbonate(R)
(S)-2-Amino-1-(2-methoxyphenyl)ethanolCyclization with diethyl carbonate(S)
(R)-2-(2-Methoxyphenyl)oxirane[3+2] Cycloaddition with isocyanate(S) (assuming SN2 inversion)
(S)-2-(2-Methoxyphenyl)oxirane[3+2] Cycloaddition with isocyanate(R) (assuming SN2 inversion)

Further alterations at the C-5 position after the formation of the oxazolidinone ring are less common due to the stability of the C-C bond. Therefore, the desired C-5 substituent is typically introduced in the precursor stage. Research in this area continues to focus on the development of novel catalytic asymmetric methods that allow for the efficient and highly selective synthesis of a diverse range of 5-substituted oxazolidinones.

Structure Activity Relationship Sar and Structural Optimization of 5 2 Methoxyphenyl 1,3 Oxazolidin 2 One Analogues

Fundamental Principles of Oxazolidinone Structure-Activity Relationships

The oxazolidinone class of compounds is a significant area of research in medicinal chemistry, largely due to the antibacterial activity of linezolid (B1675486), the first clinically approved drug of this class. nih.govnih.gov The fundamental structure-activity relationships of oxazolidinones have been extensively studied to understand the key structural features required for their biological effects, primarily the inhibition of bacterial protein synthesis. researchgate.netnih.gov

The core pharmacophore of an active oxazolidinone generally consists of three key regions, often designated as the A, B, and C rings or regions. researchgate.netresearchgate.net

The "A" Region: This is the 1,3-oxazolidin-2-one ring itself, which is essential for the compound's interaction with the bacterial ribosome. researchgate.netnih.gov

The "B" Region: This refers to the N-aryl substituent at the 3-position of the oxazolidinone ring. researchgate.net A 3-fluorophenyl group is often found in potent analogues, as the fluorine atom can enhance binding affinity. nih.govresearchgate.net

The "C" Region: This encompasses the side chain at the C5 position of the oxazolidinone ring. researchgate.net The nature of this side chain is crucial for potency and pharmacokinetic properties. nih.gov For antibacterial oxazolidinones, an acetamidomethyl group is a common feature. nih.gov

These foundational principles guide the rational design of new oxazolidinone derivatives with improved efficacy and safety profiles. nih.govresearchgate.net Minor modifications to this core structure can lead to significant changes in biological activity. researchgate.net

Positional and Substituent Effects on Biological Activity Profiles

Building upon the fundamental SAR principles, the specific nature and position of substituents on the oxazolidinone scaffold play a pivotal role in modulating the biological activity.

Influence of 2-Methoxyphenyl Moiety on Biological Interactions

The presence of a 2-methoxyphenyl group, particularly at the C5 position of the oxazolidinone ring, introduces specific steric and electronic features that can significantly influence the molecule's interaction with its biological target. The methoxy (B1213986) group (-OCH3) is a hydrogen bond acceptor and can also engage in van der Waals interactions. Its position on the phenyl ring is critical.

In the context of CCR8 antagonists, exploration of substituents on the aryl ring at the 5-position of oxazolidinones showed that positional isomers can have vastly different potencies, with a general trend of para > meta > ortho for potency. researchgate.net This highlights the sensitivity of biological activity to the precise placement of functional groups on the aryl moiety.

Role of Stereochemistry at Chiral Centers on Activity

Chirality is a critical determinant of biological activity in many pharmaceuticals, and oxazolidinones are no exception. nih.govmdpi.com The oxazolidinone ring can possess multiple stereogenic centers, but the stereochemistry at the C5 position is particularly crucial for the antibacterial activity of this class. nih.govresearchgate.net

It is well-established that the (S)-configuration at the C5 position is essential for the potent antibacterial activity of oxazolidinones like linezolid. nih.govnih.gov The corresponding (R)-enantiomer is significantly less active. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement required for optimal binding to the A-site of the bacterial 50S ribosomal subunit. nih.govmdpi.com The precise orientation of the C5 side chain, dictated by the (S)-stereocenter, allows for key interactions within the binding pocket that are not possible for the (R)-enantiomer. nih.gov

The importance of stereochemistry extends beyond antibacterial agents. Chiral oxazolidinones are widely used as auxiliaries in asymmetric synthesis to control the stereochemical outcome of chemical reactions, underscoring the profound influence of their three-dimensional structure. nih.govrsc.org Therefore, controlling the stereochemistry during the synthesis of 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one analogues is paramount for achieving the desired biological effect. nih.gov

Exploration of Linker and Side Chain Variations

Modifications to the linker and side chain at the C5 position of the oxazolidinone ring represent a key strategy for optimizing the pharmacological properties of these compounds. nih.gov Researchers have extensively explored variations in this region to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. nih.gov

Computational studies have suggested that replacing the acetamide (B32628) methyl group in the side chain of linezolid with larger groups could allow for a more favorable fit into the binding pocket of resistant ribosomes. researchgate.net This has led to the synthesis of analogues where the acetamide group is replaced with urea (B33335) and thiourea (B124793) moieties. researchgate.net Other modifications have included the introduction of different heterocyclic rings and functional groups to explore new interactions with the biological target. nih.gov

For example, a series of linezolid derivatives with various modifications on the C5 side chain were synthesized and evaluated, although in one study, none of the synthesized compounds showed improved activity over the parent drug, highlighting the sensitivity of this position to structural changes. nih.gov Conversely, other research has successfully identified promising analogues with variations in the C- and D-rings (referring to parts of the side chain), resulting in compounds with potency many times greater than linezolid against various bacterial strains. nih.gov

The table below summarizes the impact of C5 side chain modifications on the antibacterial activity of selected oxazolidinone analogues as reported in the literature.

CompoundC5 Side Chain ModificationResulting Activity
Analogue 18 Modification of the C-5 side chainIncreased activity against resistant Gram-positive bacteria compared to linezolid. nih.gov
Benzothiazinyl-oxazolidinone 19 Isosteric replacement of benzoxazinyl with benzothiazinyl moietyDecrease in antibacterial activity compared to linezolid. nih.gov
Urea/Thiourea Analogues Replacement of acetamide with urea and thiourea moietiesDesigned to fit better into mutated ribosomal binding pockets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.in These models are valuable tools in drug discovery for predicting the activity of novel compounds and guiding the design of more potent analogues. mdpi.comresearchgate.net

Development of Predictive Computational Models

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. ufv.br For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. nih.gov

Next, a mathematical model is generated using statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms like Random Forest and Support Vector Machines, to correlate the descriptors with the biological activity. niscpr.res.innih.gov The goal is to create an equation that can accurately predict the activity of a compound based on its calculated descriptors. ufv.br

The robustness and predictive power of the QSAR model are then rigorously validated using internal and external validation techniques. ufv.brnih.gov A statistically significant and validated model can then be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and provide insights into the structural features that are most important for activity. mdpi.comnih.gov

While a specific QSAR model for this compound derivatives was not found in the search results, numerous QSAR studies have been successfully applied to other series of oxazolidinones and related heterocyclic compounds. nih.govnih.govresearchgate.net These studies have demonstrated the utility of computational models in identifying key pharmacophoric features and predicting the activity of new derivatives. nih.govnih.gov Such an approach could be effectively applied to a series of this compound derivatives to elucidate the optimal substitution patterns on both the methoxyphenyl ring and other parts of the molecule for a desired biological effect.

Identification of Key Molecular Descriptors Governing Activity

In the exploration of the structure-activity relationships (SAR) of this compound and its analogues, the identification of key molecular descriptors is crucial for understanding the features that govern their biological activity. While specific quantitative structure-activity relationship (QSAR) studies on this exact compound are not extensively documented in publicly available literature, general principles derived from broader studies on 5-aryl-1,3-oxazolidin-2-one derivatives provide significant insights into the influential molecular properties. These descriptors primarily fall into three categories: electronic, steric, and hydrophobic, which collectively define the pharmacophoric requirements for activity.

The electronic nature of the substituents on the phenyl ring is a paramount descriptor. The presence and position of electron-donating or electron-withdrawing groups can significantly modulate the interaction of the molecule with its biological target. For instance, in related series of oxazolidinones, the electronic properties of the aryl moiety have been shown to influence binding affinity. The methoxy group at the ortho position of the phenyl ring in the parent compound, for example, is an electron-donating group that can affect the electron density of the aromatic ring and participate in hydrogen bonding, which can be a critical factor for activity.

Steric factors, including the size and shape of the substituents, represent another vital set of molecular descriptors. The bulkiness of groups on the phenyl ring can either enhance or hinder the optimal orientation of the molecule within a binding pocket. SAR studies on analogous compounds have demonstrated that there are specific spatial limitations for substituents, and exceeding these can lead to a loss of activity due to steric hindrance. The position of the substituent is also critical; for example, ortho substitution, as in this compound, imposes a different conformational constraint compared to meta or para substitution.

The following interactive table summarizes hypothetical data for a series of 5-(substituted-phenyl)-1,3-oxazolidin-2-one analogues to illustrate the impact of different molecular descriptors on biological activity.

CompoundSubstituent (R)Electronic EffectCalculated logPSteric Parameter (e.g., Molar Refractivity)Relative Activity (%)
12-OCH₃ (Parent)Electron-Donating1.8528.5100
24-OCH₃Electron-Donating1.8528.585
32-ClElectron-Withdrawing2.3026.1110
44-ClElectron-Withdrawing2.3026.195
52-CH₃Electron-Donating2.2026.990
64-NO₂Strongly Electron-Withdrawing1.9027.340
7HNeutral1.5021.270

Furthermore, the nature of the substituent at the C-5 position of the oxazolidinone ring itself is a critical determinant of activity. While the core of this article is the 5-aryl series, it is important to note from broader oxazolidinone SAR that modifications at this position can drastically alter the biological profile. For instance, replacing the aryl group with smaller alkyl or functionalized alkyl chains would introduce different steric and electronic properties, thereby influencing the interaction with the target.

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 2 Methoxyphenyl 1,3 Oxazolidin 2 One

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for determining the purity of 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us Since the biological activity of chiral molecules can differ significantly between enantiomers, quantifying the enantiomeric purity is crucial. The determination of enantiomeric excess is a critical step in the quality control of chiral pharmaceutical agents. heraldopenaccess.us

For the separation of enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based columns, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of racemic mixtures. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

A typical HPLC method for the enantiomeric excess determination of this compound would involve:

Column: A chiral column, for example, a Chiralcel® or Chiralpak® column.

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol (B145695) is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

Detector: A UV detector is typically used, as the aromatic ring in the compound is chromophoric.

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

The development of such HPLC methods is essential for ensuring the stereochemical purity of the target compound, which is a critical parameter in pharmaceutical applications. researchgate.net

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative monitoring of reactions and for assessing the purity of a sample. analyticaltoxicology.comamazonaws.comrjpbcs.com For this compound, TLC can be used to:

Track the progress of its synthesis by comparing the spot of the reaction mixture to that of the starting materials.

Identify the number of components in a sample and assess its purity. A pure compound should ideally show a single spot. researchgate.net

Determine the appropriate solvent system for column chromatography purification.

A standard TLC analysis would use a silica gel plate as the stationary phase and a solvent system of ethyl acetate and hexane as the mobile phase. Visualization of the spots can be achieved under UV light due to the UV-active phenyl group or by using an iodine chamber. amazonaws.com

Gas Chromatography (GC) can also be used for purity assessment, particularly if the compound is thermally stable and volatile. While less common for non-volatile oxazolidinones, derivatization can sometimes be employed to increase volatility. If applicable, a capillary column with a non-polar or medium-polarity stationary phase would be used. The retention time would be characteristic of the compound under specific conditions, and the peak area would correspond to its concentration, allowing for the quantification of purity.

Structural Elucidation via Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

Aromatic Protons: Four protons on the methoxyphenyl ring would appear in the aromatic region (typically δ 6.8-7.4 ppm). Their splitting pattern (doublets, triplets) would confirm the 1,2-disubstitution pattern.

Oxazolidinone Ring Protons: The three protons on the C4 and C5 carbons of the oxazolidinone ring would show complex splitting patterns due to their diastereotopic nature and coupling to each other. The proton at C5 (adjacent to the aromatic ring) would likely appear as a doublet of doublets around δ 5.5-5.8 ppm. The two protons at C4 would resonate at approximately δ 4.2-4.8 ppm.

Methoxy (B1213986) Protons: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would be observed in the upfield region, typically around δ 3.8-3.9 ppm.

Amide Proton: A broad singlet for the N-H proton of the carbamate (B1207046) group is expected, typically in the range of δ 6.0-8.0 ppm, and its position can be solvent-dependent.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The expected signals for the 10 carbons of the molecule are:

Carbonyl Carbon: The C=O carbon of the oxazolidinone ring would appear significantly downfield, typically in the range of δ 155-160 ppm.

Aromatic Carbons: Six signals would be present in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group would be the most downfield among the C-H aromatic carbons.

Oxazolidinone Ring Carbons: The C5 carbon, attached to the aromatic ring, would resonate around δ 75-85 ppm, while the C4 carbon would be further upfield, around δ 45-55 ppm.

Methoxy Carbon: The carbon of the -OCH₃ group would give a signal around δ 55-60 ppm.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. COSY would establish the coupling relationships between protons, for instance, connecting the protons on the oxazolidinone ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments. hmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

The molecular formula for this compound is C₁₀H₁₁NO₃, giving it a monoisotopic mass of approximately 193.07 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. researchgate.net The fragmentation pattern is predictable based on the functional groups present. libretexts.org Key fragmentation pathways could include:

Cleavage of the bond between the oxazolidinone ring and the methoxyphenyl group.

Loss of CO₂ from the oxazolidinone ring.

Cleavage within the oxazolidinone ring itself.

Loss of a methyl radical from the methoxy group.

Analysis of these fragment ions provides corroborating evidence for the proposed structure. uomosul.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation. vscht.cz The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
N-H (Amide/Carbamate)Stretching3200-3400 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Carbamate)Stretching~1750 (strong)
C=C (Aromatic)Stretching1500-1600
C-O (Ether)Asymmetric Stretching1230-1270 (strong)
C-NStretching1000-1250

The presence of a strong absorption band around 1750 cm⁻¹ is a key indicator of the cyclic carbamate (oxazolidinone) carbonyl group. pressbooks.pub The bands in the 3000-3100 cm⁻¹ region confirm the presence of aromatic C-H bonds, while those just below 3000 cm⁻¹ indicate aliphatic C-H bonds. udel.eduuc.edu The strong absorption around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.

Quantitative Analysis and Detection Method Development

The development of robust and sensitive analytical methods for the quantitative determination of this compound is crucial for pharmacokinetic, toxicokinetic, and environmental fate studies. To date, specific methods for this particular compound have not been detailed in peer-reviewed literature. However, established methodologies for other oxazolidinone compounds, particularly antibiotics like Linezolid (B1675486) and Tedizolid, provide a clear framework for the development of such assays. nih.govtandfonline.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex matrices due to its high selectivity and sensitivity. nih.govchromatographyonline.com

Bioanalytical Methodologies for Quantification in Biological Research Matrices

For the quantification of this compound in biological matrices such as plasma, serum, or urine, a validated LC-MS/MS method would be the approach of choice. nih.govnii.ac.jp The development of such a method would involve several key steps:

Sample Preparation: To remove interfering substances like proteins and phospholipids, a sample preparation step is essential. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE often provides the cleanest extracts and allows for sample pre-concentration.

Chromatographic Separation: Reversed-phase HPLC using a C18 column is typically employed to separate the analyte from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common.

Mass Spectrometric Detection: Detection would be performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation. This provides a high degree of selectivity.

The validation of the bioanalytical method would be performed according to regulatory guidelines (e.g., FDA or EMA) and would assess parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

The following table outlines the typical parameters and acceptance criteria for the validation of a bioanalytical method for an oxazolidinone compound.

Validation ParameterTypical ProcedureAcceptance Criteria
SelectivityAnalysis of blank matrix from at least 6 different sources.No significant interfering peaks at the retention time of the analyte and internal standard.
LinearityAnalysis of a calibration curve with at least 6-8 non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & PrecisionAnalysis of Quality Control (QC) samples at LLOQ, low, mid, and high concentrations (n=5) on 3 separate days.Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).
RecoveryComparison of analyte peak area from extracted samples to unextracted samples.Should be consistent, precise, and reproducible.
Matrix EffectComparison of analyte response in post-extraction spiked matrix to response in pure solution.Normalized matrix factor %CV should be ≤ 15%.
StabilityEvaluation of analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.

Environmental Monitoring and Analysis Techniques

The presence of pharmaceutical compounds in the environment is a growing concern. mdpi.com While no environmental monitoring data exists for this compound, methods developed for other pharmaceuticals in water and soil are applicable. nih.gov The analysis of environmental samples presents challenges due to the very low concentrations of analytes and the complexity of the matrices.

A typical workflow for the environmental analysis of an oxazolidinone compound would involve:

Sample Collection and Pre-treatment: Collection of water (e.g., wastewater, river water) or soil samples, followed by filtration or centrifugation to remove particulate matter.

Analyte Extraction and Concentration: Solid-phase extraction (SPE) is the most common technique for extracting and concentrating pharmaceuticals from aqueous samples. nih.gov Large volumes of water are passed through an SPE cartridge, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent.

Instrumental Analysis: The concentrated extract is then analyzed by LC-MS/MS, similar to the bioanalytical methods, to achieve the required sensitivity and selectivity for detecting trace levels of the compound. chromatographyonline.com

The method would need to be validated to ensure reliable quantification at environmentally relevant concentrations (ng/L to µg/L range).

Computational Chemistry and Theoretical Modeling of 5 2 Methoxyphenyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govsemanticscholar.orgscispace.com By calculating the electron density, DFT can accurately predict the optimized geometry, vibrational frequencies, and electronic properties of 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one. semanticscholar.org

Theoretical calculations, typically performed using basis sets like B3LYP/6-311G(d,p), can determine key structural parameters such as bond lengths and angles. semanticscholar.orgdergipark.org.tr For instance, the optimized geometry of the oxazolidinone and methoxyphenyl rings can be elucidated, providing insights into the molecule's three-dimensional shape. semanticscholar.orgmdpi.com

Global reactivity descriptors, derived from DFT calculations, offer a quantitative measure of the molecule's chemical reactivity and stability. mdpi.com These parameters are crucial for predicting how the molecule might behave in a chemical reaction.

Table 1: Calculated Global Reactivity Descriptors for this compound (Hypothetical Data)
ParameterDescriptionCalculated Value
Ionization Potential (IP)The energy required to remove an electron.6.284 eV
Electron Affinity (EA)The energy released when an electron is added.1.757 eV
Electronegativity (χ)The tendency to attract electrons.4.0205 eV
Chemical Hardness (η)Resistance to change in electron configuration. A higher value indicates greater stability. mdpi.com2.2635 eV
Chemical Softness (S)The reciprocal of chemical hardness, indicating the ease of electron cloud deformation. mdpi.com0.2209 eV
Electrophilicity Index (ω)The propensity of the compound to accept electrons. mdpi.com3.575 eV

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. nih.govsemanticscholar.orgmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. semanticscholar.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. semanticscholar.orgsemanticscholar.orgresearchgate.netajchem-a.com The MEP map uses a color scale to denote regions of varying electron density, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.orgajchem-a.com Typically, red and yellow areas indicate negative electrostatic potential (electron-rich regions), while blue areas represent positive electrostatic potential (electron-deficient regions). nih.gov For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to show negative potential, making them likely sites for electrophilic attack.

Molecular Docking and Dynamics Simulations

Computational simulations of how a small molecule interacts with a biological target can provide crucial insights for drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the binding mode and affinity of this compound with potential biological targets. plos.org The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. jyoungpharm.org

The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plos.org For example, the oxygen and nitrogen atoms in the oxazolidinone ring could act as hydrogen bond acceptors or donors, while the phenyl ring could engage in hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein
ParameterValue
Binding Affinity (kcal/mol)-8.2
Hydrogen Bond InteractionsGLU:24, LYS:88
Hydrophobic InteractionsPHE:12, LEU:91

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of the this compound-protein complex can provide information on the stability of the binding mode predicted by docking. By simulating the movement of atoms, MD can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains in the binding pocket in a stable conformation.

In Silico Property Prediction and ADME/Tox Profiling (for research design, not clinical outcomes)

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a molecule, which is crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. texilajournal.combiotechnologia-journal.orgjaptronline.com

Various computational models are available to predict properties such as lipophilicity (logP), aqueous solubility (logS), and potential for blood-brain barrier penetration. mdpi.com These predictions help in assessing the drug-likeness of a compound based on established guidelines like Lipinski's Rule of Five. texilajournal.commdpi.com Additionally, in silico toxicity prediction models can identify potential liabilities, such as mutagenicity or hepatotoxicity, based on the compound's structural features. biotechnologia-journal.org

Table 3: Predicted ADME/Tox Properties of this compound (Hypothetical Data)
PropertyPredicted Value/OutcomeSignificance
Molecular Weight193.19 g/molComplies with Lipinski's Rule (<500)
logP (Lipophilicity)1.5Indicates good membrane permeability
logS (Aqueous Solubility)-2.0Suggests moderate solubility
Blood-Brain Barrier PenetrationHighPotential for CNS activity
HepatotoxicityLow RiskIndicates a lower likelihood of liver toxicity
MutagenicityNon-mutagenicIndicates a lower likelihood of causing genetic mutations

Prediction of Physicochemical Descriptors Relevant to Biological Research

The biological activity of a compound is intricately linked to its physicochemical properties. Computational methods enable the rapid calculation of various molecular descriptors that are crucial for predicting a compound's behavior in a biological system. These descriptors help in assessing its drug-likeness and potential for development as a pharmaceutical agent.

Key physicochemical descriptors for this compound and related oxazolidinone derivatives are often calculated using various software and web-based platforms. These descriptors are governed by principles such as Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

While specific computational studies on this compound are not extensively available in the current literature, we can infer its likely properties based on its structure and data from closely related analogues. The following table presents a set of predicted physicochemical descriptors for a representative 5-aryl-1,3-oxazolidin-2-one to illustrate the type of data generated in such computational analyses.

Table 1: Predicted Physicochemical Properties for a Representative 5-Aryl-1,3-Oxazolidin-2-one

Descriptor Predicted Value Importance in Drug Discovery
Molecular Weight (g/mol) < 500 Influences absorption and distribution.
LogP (Octanol/Water Partition Coefficient) < 5 A measure of lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donors < 5 Impacts binding to biological targets and membrane permeability.
Hydrogen Bond Acceptors < 10 Influences solubility and binding affinity.
Topological Polar Surface Area (TPSA) (Ų) < 140 Relates to drug transport properties, including blood-brain barrier penetration.
Rotatable Bonds < 10 Affects conformational flexibility and binding entropy.

Detailed Research Findings from Analogous Compounds:

Studies on various oxazolidinone derivatives have demonstrated the utility of computational predictions. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed. These studies often reveal that oxazolidinone scaffolds possess favorable drug-like properties, including good predicted human intestinal absorption and blood-brain barrier penetration.

Density Functional Theory (DFT) is another powerful computational method employed to understand the electronic structure and reactivity of oxazolidinone derivatives. DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Virtual Screening and Library Design for New Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover new analogues with potentially enhanced biological activity.

This process can be either structure-based or ligand-based.

Structure-based virtual screening relies on the three-dimensional structure of the biological target. Docking simulations are performed to predict the binding mode and affinity of a library of compounds to the target's active site.

Ligand-based virtual screening uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar properties. This can involve searching for molecules with similar 2D fingerprints or 3D shapes.

Following virtual screening, the identified hits can be used as a starting point for the design of a focused library of new analogues. Computational tools can assist in suggesting modifications to the parent structure that are likely to improve its activity or pharmacokinetic properties. For example, quantitative structure-activity relationship (QSAR) models can be developed for a series of related compounds to identify the key structural features that are correlated with their biological activity. These models can then be used to predict the activity of newly designed analogues before they are synthesized.

The design of a virtual library of new analogues of this compound would typically involve modifications at various positions of the molecule, such as:

Substitution on the phenyl ring to explore the effects of different electronic and steric properties.

Modification of the oxazolidinone core.

Introduction of different functional groups at the 5-position of the oxazolidinone ring.

The following table outlines a hypothetical virtual library design based on the this compound scaffold.

Table 2: Example of a Virtual Library Design for New Analogues

Scaffold R1 (Substitution on Phenyl Ring) R2 (Modification on Oxazolidinone) R3 (Substitution at C5)
5-(Aryl)-1,3-oxazolidin-2-one H, F, Cl, Br, CH₃, OCH₃ N-CH₃, N-C₂H₅ H, CH₃, CH₂OH, CH₂F
This compound - N-CH₃, N-C₂H₅ H, CH₃, CH₂OH, CH₂F
5-(Aryl)-1,3-oxazolidin-2-one H, F, Cl, Br, CH₃, OCH₃ - H, CH₃, CH₂OH, CH₂F

By systematically exploring these modifications in silico, researchers can prioritize the synthesis of a smaller, more focused set of compounds with a higher probability of success, thereby saving time and resources in the drug discovery process.

Future Research Directions and Translational Research Applications of 5 2 Methoxyphenyl 1,3 Oxazolidin 2 One

Development of Novel Synthetic Approaches for Complex Analogues

Future research into 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one would benefit from the development of novel and efficient synthetic routes to generate a library of complex analogues. While general methods for oxazolidinone synthesis are well-established, creating structural diversity around this specific scaffold remains a key objective. researchgate.netnih.govorganic-chemistry.org

Key Research Objectives:

Diversification of the Aryl Moiety: Developing synthetic methodologies that allow for facile modification of the 2-methoxyphenyl ring. This could include late-stage functionalization techniques to introduce a variety of substituents (e.g., halogens, nitro groups, alkyl chains) to probe structure-activity relationships (SAR).

Substitution at the Oxazolidinone Core: Exploring reactions to introduce substituents at the N-3 and C-4 positions of the oxazolidinone ring. N-arylation or N-alkylation could modulate the compound's pharmacokinetic properties, while substitution at the C-4 position would introduce additional stereocenters, potentially influencing target binding. orientjchem.orgmdpi.com

Stereocontrolled Synthesis: Advancing stereoselective methods to access specific enantiomers and diastereomers of more complex analogues. mdpi.com This is crucial as the biological activity of chiral molecules often resides in a single stereoisomer.

Table 1: Potential Synthetic Strategies for Analogue Development
Synthetic StrategyDescriptionPotential Outcome
Palladium-Catalyzed Cross-CouplingModification of a halogenated precursor of the 2-methoxyphenyl ring to introduce diverse aryl or alkyl groups.Library of analogues with varied steric and electronic properties on the phenyl ring.
Multi-component ReactionsOne-pot synthesis involving an amine, an epoxide, and a carbonyl source to rapidly build complexity around the oxazolidinone core. nih.govnih.govEfficient generation of diverse scaffolds for high-throughput screening.
Asymmetric IodocyclocarbamationStereoselective synthesis of functionalized oxazolidinones from N-allylated carbamate (B1207046) precursors. organic-chemistry.orgAccess to enantiomerically pure analogues with functionality for further elaboration.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The oxazolidinone class is renowned for its antibacterial activity, which stems from the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. nih.govnih.govresearchgate.net However, the broader biological potential of many oxazolidinone derivatives remains largely untapped. Future research should aim to screen this compound and its novel analogues against a wide range of biological targets beyond bacteria.

Prospective Areas of Investigation:

Anticancer Activity: Many heterocyclic compounds, including some oxazolidinones, have demonstrated cytotoxic effects against various cancer cell lines. rsc.org Investigations could focus on its potential to induce apoptosis, inhibit cell cycle progression, or interfere with specific oncogenic signaling pathways.

Neurological Disorders: The structural motifs present are found in compounds with activity in the central nervous system. Screening for activity against targets relevant to neurodegenerative diseases or psychiatric disorders could reveal new therapeutic potential.

Anti-inflammatory and Antiviral Properties: The versatility of the oxazolidinone scaffold suggests potential applications in treating inflammatory conditions or viral infections. nih.govrsc.org

Systematic screening of the compound against enzyme panels and receptor binding assays could uncover unexpected biological activities and novel mechanisms of action.

Design and Synthesis of Advanced Chemical Probes for Biological Systems

To elucidate the mechanism of action and identify the specific cellular binding partners of this compound, the design and synthesis of advanced chemical probes are essential. These probes are derivatives of the parent compound modified with a reporter tag, such as a fluorescent dye or an affinity label. researchgate.net

Future Probe Development:

Fluorescent Probes: Conjugating a fluorophore to a non-essential position of the molecule would allow for visualization of its subcellular localization and interaction with cellular components using techniques like confocal microscopy. nih.govnih.gov

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the isolation of protein targets through affinity purification, followed by identification using mass spectrometry.

Photoaffinity Probes: Introducing a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for covalent cross-linking of the probe to its biological target upon photo-irradiation, facilitating unambiguous target identification.

The development of such probes would be a critical step in translating preliminary biological activity into a clear understanding of the compound's molecular pharmacology. mdpi.com

Utility of the Oxazolidinone Scaffold in Material Science Research

While primarily known for its biological applications, the rigid heterocyclic structure of the oxazolidinone ring presents opportunities for its use in material science. The synthesis of polymers incorporating this moiety could lead to new materials with unique thermal and mechanical properties. rwth-aachen.de

Potential Research Directions:

High-Performance Polymers: The oxazolidinone unit can be formed by the reaction of epoxides and isocyanates. rwth-aachen.de Using difunctional precursors could lead to the synthesis of polyoxazolidinones. These polymers are anticipated to have high thermal stability and could be investigated for applications as high-performance thermoplastics or thermosets. acs.org

Polymeric Hydrate (B1144303) Inhibitors: Amphiphilic polymers containing heterocyclic rings have been explored as kinetic hydrate inhibitors (KHIs) to prevent gas hydrate plugging in oil and gas pipelines. Polymers based on vinyl-substituted oxazolidinones could be synthesized and evaluated for their performance in this application. acs.org

Moisture Scavengers: Some oxazolidine (B1195125) derivatives are used as moisture scavengers in polyurethane systems. wikipedia.org Research could explore the potential of this compound or its derivatives for similar applications, where the compound hydrolyzes to consume water and prevent unwanted reactions.

Application as Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

One of the most established roles of chiral oxazolidinones is their use as chiral auxiliaries to control the stereochemistry of chemical reactions. wikipedia.orgnumberanalytics.comyork.ac.uk These auxiliaries are temporarily attached to a substrate, direct the stereochemical outcome of a reaction, and are then cleaved for reuse. sigmaaldrich.com The specific structure of enantiomerically pure this compound could offer unique advantages in this context.

The 2-methoxyphenyl group can exert specific steric and electronic effects, potentially leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. Future work should focus on synthesizing this compound in enantiopure form and evaluating its efficacy as a chiral auxiliary.

Table 2: Potential Applications in Asymmetric Synthesis
Asymmetric ReactionHypothetical Role of the AuxiliaryPotential Advantage
Aldol (B89426) AdditionControls the stereochemistry of the newly formed hydroxyl and methyl stereocenters. scielo.org.mxThe 2-methoxyphenyl group may enhance facial selectivity through steric hindrance or chelation.
AlkylationDirects the approach of an electrophile to an enolate, setting a single stereocenter.Predictable and high diastereoselectivity for the synthesis of chiral carboxylic acid derivatives.
Diels-Alder ReactionControls the endo/exo selectivity and the facial selectivity of the dienophile approach.Formation of complex cyclic systems with multiple stereocenters in a single step.
Michael AdditionGoverns the stereoselective 1,4-addition of nucleophiles to α,β-unsaturated systems. sigmaaldrich.comAccess to enantiomerically enriched products with a new stereocenter at the β-position.

While specific research on this compound is currently limited, its constituent motifs—the oxazolidinone core and the 2-methoxyphenyl group—suggest a rich field for future investigation. The development of novel synthetic routes will enable the creation of diverse analogues for broad biological screening, potentially uncovering new therapeutic agents for cancer, infectious diseases, or neurological disorders. Furthermore, its application in asymmetric synthesis as a chiral auxiliary and its potential incorporation into novel materials highlight the translational versatility of this promising chemical scaffold. A dedicated research program focused on this compound could yield significant advancements in both medicinal chemistry and material science.

Q & A

Q. What are the common synthetic routes for 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves cyclization of substituted urea derivatives or chiral auxiliary-mediated enantioselective routes. Key methodologies include:

  • Chiral Pool Synthesis : Starting from Boc-protected amino acids (e.g., valine), lithiated oxazolidinone auxiliaries enable enantioselective nucleophilic additions to aldehydes, achieving high diastereoselectivity .
  • Oxazolidinone Scaffold Optimization : Modifications at the 3- and 5-positions of the oxazolidinone core (e.g., introducing fluorinated or aryl groups) require careful control of reaction temperature (0–25°C) and stoichiometric use of coupling agents like DCC/HOBt .
  • Yield Optimization : Purification via flash chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) improve purity (>95%). Reaction monitoring by TLC or HPLC-MS ensures minimal byproduct formation .

Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation of saturated solutions in dichloromethane/hexane mixtures .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (e.g., SHELXL) refine structures, with R1 values < 0.05 indicating high precision .
  • Conformational Analysis : ORTEP-3 software visualizes bond angles and torsional strains, confirming the oxazolidinone ring puckering and methoxyphenyl orientation .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to resolve discrepancies .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for oxazolidinone derivatives' biological activity?

Answer:

  • In Silico/In Vitro Cross-Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like Δ-5 desaturase (D5D), then validate via enzyme inhibition assays (IC50 measurements) .
  • Metabolic Stability Analysis : Compare predicted CYP450 metabolism (using ADMET predictors) with in vitro microsomal stability assays. For example, fluorination at the 4-position of the phenyl ring reduces metabolic degradation .
  • Structural Revisions : If activity contradicts predictions, re-examine crystallographic data for unexpected conformations or hydrogen-bonding networks .

Q. How can asymmetric synthesis achieve high enantiomeric excess in this compound derivatives?

Answer:

  • Chiral Auxiliaries : Use 3-methylthiomethyl-4-isopropyl-1,3-oxazolidin-2-one to direct stereochemistry during aldehyde additions. Diastereomeric ratios >20:1 are achievable via low-temperature (−78°C) lithiation .
  • Dynamic Kinetic Resolution : Employ Pd-catalyzed asymmetric allylic alkylation to set contiguous stereocenters. Chiral phosphine ligands (e.g., BINAP) yield >90% ee .
  • Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC purification when kinetic control fails .

Q. What methodologies analyze metabolic stability and in vivo efficacy of oxazolidinone-based inhibitors?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate compounds with liver microsomes (human/mouse), quantify parent compound via LC-MS/MS over 60 minutes .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Models :
    • Pharmacokinetics : Administer orally (10 mg/kg) to mice; collect plasma/tissues for bioavailability (AUC) and half-life (t1/2) calculations .
    • Target Engagement : Measure hepatic arachidonic acid/dihomo-γ-linolenic acid ratios in atherosclerosis models to confirm D5D inhibition .

Q. How do structural modifications at the 5-position of the oxazolidinone core influence antibacterial activity?

Answer:

  • Hydroxymethyl vs. Aryl Groups : Derivatives with (5R)-hydroxymethyl groups (e.g., Tedizolid isomer) show enhanced Gram-positive activity due to improved target (23S rRNA) binding .
  • Fluorine Substitution : 3-Fluoro-4-aryl analogs increase membrane permeability, reducing MIC values against MRSA (e.g., from 4 μg/mL to 0.5 μg/mL) .
  • SAR Studies : Systematic variation of substituents using parallel synthesis identifies optimal lipophilicity (clogP 1.5–2.5) for balancing potency and solubility .

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